molecular formula C19H12O4 B12582109 6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one CAS No. 199991-33-8

6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one

Cat. No.: B12582109
CAS No.: 199991-33-8
M. Wt: 304.3 g/mol
InChI Key: DTORADINSJYOQB-UHFFFAOYSA-N
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Description

6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one is a chemical compound with the molecular formula C19H12O4. It is a derivative of xanthene and is known for its unique structural properties, which include a xanthene core substituted with hydroxy groups at the 6 and 9 positions and a hydroxyphenyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one typically involves a multi-step process. One common method includes the condensation of 2-hydroxybenzaldehyde with resorcinol in the presence of an acid catalyst, followed by cyclization to form the xanthene core. The reaction conditions often require elevated temperatures and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one involves its interaction with molecular targets and pathways. In biological systems, the compound can react with ROS, leading to the formation of fluorescent products. This property makes it useful for detecting oxidative stress in cells. Additionally, its fluorescence can be exploited in imaging techniques to visualize cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and reactivity. This makes it particularly valuable in applications requiring precise detection of ROS and other analytes .

Properties

CAS No.

199991-33-8

Molecular Formula

C19H12O4

Molecular Weight

304.3 g/mol

IUPAC Name

6-hydroxy-9-(2-hydroxyphenyl)xanthen-3-one

InChI

InChI=1S/C19H12O4/c20-11-5-7-14-17(9-11)23-18-10-12(21)6-8-15(18)19(14)13-3-1-2-4-16(13)22/h1-10,20,22H

InChI Key

DTORADINSJYOQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)O

Origin of Product

United States

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